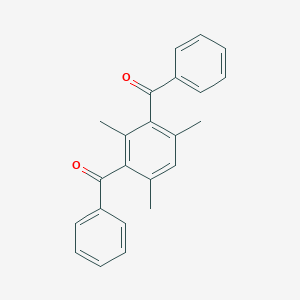
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone, also known as BTMPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTMPM is a ketone derivative that contains both benzoyl and phenyl groups.
Mécanisme D'action
The mechanism of action of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone is not yet fully understood. However, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response. By inhibiting COX enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess neuroprotective effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its potential applications in various fields of scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone involves the reaction of 3,5-dimethylphenol with benzoyl chloride, followed by the reaction of the resulting product with phenylmagnesium bromide. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of this compound has been reported in the literature and is a well-established method.
Applications De Recherche Scientifique
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C23H20O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(3-benzoyl-2,4,6-trimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C23H20O2/c1-15-14-16(2)21(23(25)19-12-8-5-9-13-19)17(3)20(15)22(24)18-10-6-4-7-11-18/h4-14H,1-3H3 |
Clé InChI |
GXMUNIXRMOLAOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)